molecular formula C17H21N5O B5577826 1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride

1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride

Cat. No. B5577826
M. Wt: 311.4 g/mol
InChI Key: QVXYGJWFPTYXMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. It is a small molecule that has been synthesized using various methods and has been found to exhibit promising biological activity.

Mechanism of Action

The mechanism of action of 1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride involves the inhibition of certain enzymes and receptors that are involved in the progression of various diseases. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. It has also been found to inhibit the activity of certain receptors such as the dopamine D2 receptor, which is involved in the progression of Parkinson's disease.
Biochemical and Physiological Effects:
1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride has been found to exhibit various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters such as acetylcholine and dopamine, which are involved in the regulation of various physiological processes such as learning and memory. It has also been found to exhibit antioxidant activity, which is important in the prevention of various diseases.

Advantages and Limitations for Lab Experiments

1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride has several advantages and limitations for lab experiments. One advantage is that it exhibits promising biological activity against various diseases, which makes it a potential candidate for drug development. However, one limitation is that it may exhibit toxicity at high concentrations, which may limit its use in lab experiments.

Future Directions

There are several future directions for the research on 1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride. One direction is to further explore its potential applications in the field of medicine and to develop it into a drug candidate. Another direction is to investigate its mechanism of action in more detail and to identify its molecular targets. Additionally, further research is needed to investigate its safety profile and to identify any potential side effects.

Synthesis Methods

The synthesis of 1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride has been achieved using several methods. One such method involves the reaction of 4-methyl-2-(3-pyridinyl)-5-pyrimidinylamine with 3-azepanone in the presence of a suitable catalyst. Another method involves the reaction of 4-methyl-2-(3-pyridinyl)-5-pyrimidinylamine with 3-azepanone in the presence of a reducing agent and an acid catalyst.

Scientific Research Applications

1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to exhibit promising biological activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(3-aminoazepan-1-yl)-(4-methyl-2-pyridin-3-ylpyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-12-15(17(23)22-8-3-2-6-14(18)11-22)10-20-16(21-12)13-5-4-7-19-9-13/h4-5,7,9-10,14H,2-3,6,8,11,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXYGJWFPTYXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)N2CCCCC(C2)N)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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